
(R)-alpha-Phenyl-4-methylphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-alpha-Phenyl-4-methylphenethylamine, also known as R-MA, is a psychoactive drug that belongs to the phenethylamine class. It is a chiral compound that has been synthesized and studied for its potential use in scientific research. R-MA is a stereoselective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues.
Wirkmechanismus
(R)-alpha-Phenyl-4-methylphenethylamine is a selective agonist of the TAAR1 receptor, which is a G protein-coupled receptor that is expressed in the brain and other tissues. Activation of TAAR1 by (R)-alpha-Phenyl-4-methylphenethylamine leads to the release of intracellular calcium ions and the activation of downstream signaling pathways. The exact mechanism of action of (R)-alpha-Phenyl-4-methylphenethylamine and TAAR1 signaling is not fully understood, but it is thought to play a role in modulating neurotransmitter release and neuronal activity.
Biochemische Und Physiologische Effekte
(R)-alpha-Phenyl-4-methylphenethylamine has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have therapeutic potential for anxiety and depression. It has also been shown to modulate dopamine and serotonin release in the brain, which may contribute to its effects on mood and behavior. (R)-alpha-Phenyl-4-methylphenethylamine has been found to increase locomotor activity in rodents, indicating a potential stimulant effect. However, the exact biochemical and physiological effects of (R)-alpha-Phenyl-4-methylphenethylamine are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-alpha-Phenyl-4-methylphenethylamine has several advantages for use in laboratory experiments. It is a selective agonist of the TAAR1 receptor, which makes it a useful tool compound for studying TAAR1 signaling pathways. (R)-alpha-Phenyl-4-methylphenethylamine is also relatively easy to synthesize and purify, which makes it accessible for use in research. However, (R)-alpha-Phenyl-4-methylphenethylamine has some limitations for use in laboratory experiments. It is a psychoactive drug that may have effects on behavior and mood, which can complicate interpretation of experimental results. Additionally, the exact mechanism of action of (R)-alpha-Phenyl-4-methylphenethylamine and TAAR1 signaling is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (R)-alpha-Phenyl-4-methylphenethylamine and its potential use in scientific research. One area of interest is the development of more selective and potent TAAR1 agonists for use in drug discovery efforts. Additionally, further studies are needed to fully understand the mechanism of action of (R)-alpha-Phenyl-4-methylphenethylamine and TAAR1 signaling pathways. (R)-alpha-Phenyl-4-methylphenethylamine may also have potential therapeutic applications for anxiety and depression, and further studies are needed to explore this possibility. Finally, more research is needed to understand the long-term effects of (R)-alpha-Phenyl-4-methylphenethylamine on behavior and physiology.
Synthesemethoden
The synthesis of (R)-alpha-Phenyl-4-methylphenethylamine involves the reduction of the corresponding precursor, (R)-alpha-Phenyl-4-methylphenylacetone, using a reducing agent such as lithium aluminum hydride. This method has been used to produce (R)-alpha-Phenyl-4-methylphenethylamine in both small and large-scale quantities. The purity of (R)-alpha-Phenyl-4-methylphenethylamine can be determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
(R)-alpha-Phenyl-4-methylphenethylamine has been studied for its potential use in scientific research, particularly in neuroscience and drug discovery. It has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have therapeutic potential for anxiety and depression. (R)-alpha-Phenyl-4-methylphenethylamine has also been investigated for its potential as a tool compound for studying the TAAR1 receptor and its signaling pathways. Additionally, (R)-alpha-Phenyl-4-methylphenethylamine has been used in drug discovery efforts to develop TAAR1 agonists with improved pharmacological properties.
Eigenschaften
CAS-Nummer |
30339-32-3 |
|---|---|
Produktname |
(R)-alpha-Phenyl-4-methylphenethylamine |
Molekularformel |
C15H17N |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
(1R)-2-(4-methylphenyl)-1-phenylethanamine |
InChI |
InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
ZICDZTXDTPZBKH-OAHLLOKOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N |
SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N |
Synonyme |
(αR)-4-Methyl-α-phenylbenzeneethanamine; (-)-p-Methyl-α-phenylphenethylamine; (-)-1-Phenyl-2-(p-tolyl)ethylamine; (-)-4-Methyl-α-phenylphenethylamine; (R)-2-(p-Tolyl)-1-phenylethylamine_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



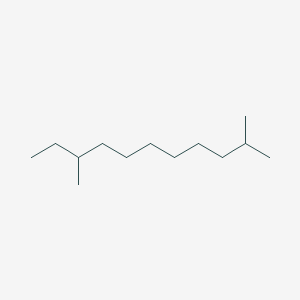
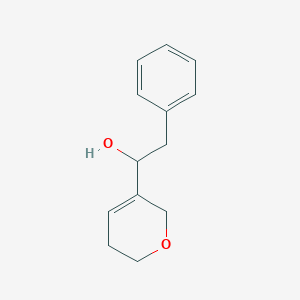
![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)

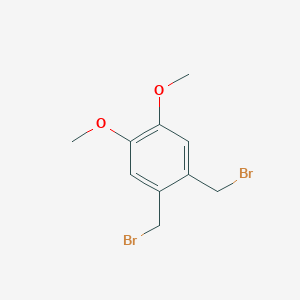
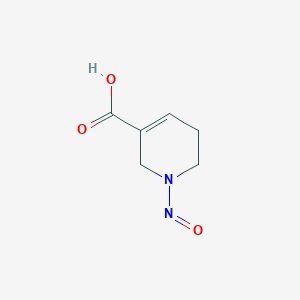
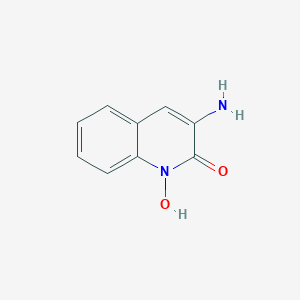
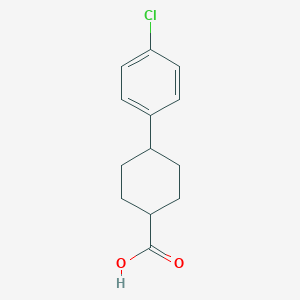
![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
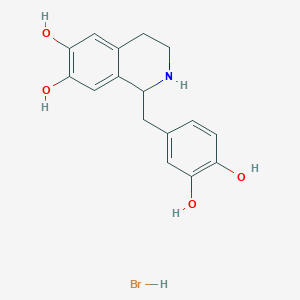
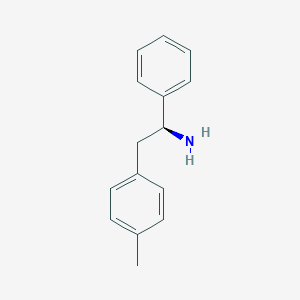
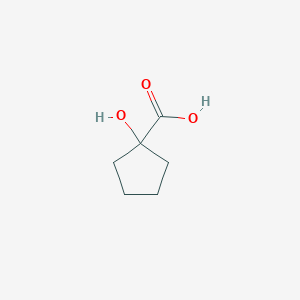
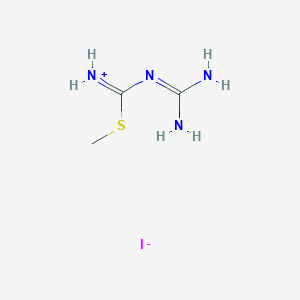
![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)